molecular formula C7H12N2O B1289955 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine CAS No. 893641-32-2

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine

Cat. No.: B1289955
CAS No.: 893641-32-2
M. Wt: 140.18 g/mol
InChI Key: KUSBHINLXPYBKU-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine is a chemical compound that features an isoxazole ring substituted with two methyl groups at the 3 and 5 positions, and a methylamine group attached to the 4 position via a methylene bridge

Mechanism of Action

Target of Action

The primary target of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, also known as 1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamine, is BRD4 (Bromodomain-containing protein 4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which are known to bind acetylated lysines present in proteins, notably histones . This interaction plays a crucial role in the epigenetic regulation of gene transcription .

Mode of Action

This compound acts as a BRD4 inhibitor . It binds to the bromodomains of BRD4, thereby inhibiting its function . The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . This interaction results in significant changes in the cellular processes regulated by BRD4 .

Biochemical Pathways

The inhibition of BRD4 affects various biochemical pathways. One notable effect is the modulation of the expression of c-MYC and γ-H2AX , two critical proteins involved in cell proliferation and DNA damage response, respectively . This modulation can lead to the induction of DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .

Result of Action

The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . These effects suggest that the compound could have potential therapeutic applications in the treatment of certain types of cancer.

Biochemical Analysis

Biochemical Properties

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of bromodomain-containing proteins, particularly BRD2 and BRD4 . These interactions are crucial for the regulation of gene transcription and chromatin remodeling. The compound binds to the acetyl-lysine binding sites of bromodomains, thereby inhibiting their function and affecting the expression of genes regulated by these proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to arrest tumor cells in the G0/G1 phase and induce apoptosis, which is consistent with its antiproliferative activity . The compound’s impact on cell signaling pathways involves the inhibition of bromodomain-containing proteins, leading to altered gene expression and disrupted cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bromodomain-containing proteins. By occupying the acetyl-lysine binding sites, the compound prevents the interaction of bromodomains with acetylated histones and other proteins . This inhibition results in the suppression of gene transcription and chromatin remodeling, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of bromodomain-containing proteins and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bromodomain-containing proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cellular functions and tissues . Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of bromodomain-containing proteins affects metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to bromodomain-containing proteins, which may affect its distribution and activity within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the nucleus where bromodomain-containing proteins are located . The compound’s activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in synthetic chemistry and its potential as a pharmacophore in drug discovery highlight its importance.

Properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSBHINLXPYBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283260
Record name N,3,5-Trimethyl-4-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893641-32-2
Record name N,3,5-Trimethyl-4-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893641-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3,5-Trimethyl-4-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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